5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S4/c11-8-1-2-9(18-8)19(14,15)12-5-10(13)6-16-3-4-17-7-10/h1-2,12-13H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIDPITTGAICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the dithiepan ring: This step involves the cyclization of a suitable dithiol precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with ketone or carboxylic acid functionalities.
- Reduced amine derivatives.
- Substituted thiophene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide with three sulfonamide derivatives sharing the 5-chloro-thiophene-2-sulfonamide backbone but differing in nitrogen substituents. Key parameters include synthetic yields, physicochemical properties, spectral data, and biological activity (where available).
Key Observations :
- Substituent Complexity: The target compound’s 1,4-dithiepan substituent is structurally distinct from the indenylcarbamoyl () and triazole-phenoxybenzyl () groups.
- Yield and Practicality : The triazole derivative (68.3% yield ) outperforms the indenylcarbamoyl analog (49% yield ), suggesting that click chemistry-derived substituents may offer synthetic advantages.
Physicochemical and Spectral Properties
Table 2: Spectral and Analytical Data
Key Observations :
- Spectral Signatures : The target compound’s 1,4-dithiepan ring would likely exhibit IR peaks for S–S stretching (~500–600 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹), distinguishing it from analogs with carbonyl or triazole groups .
- Biological Implications: The triazole-phenoxybenzyl analog () demonstrates antiproliferative activity, while the chiral trifluorinated analog () acts as a gamma-secretase inhibitor.
Mechanistic and Functional Divergence
- Electron Density and Reactivity : The sulfur-rich dithiepan ring in the target compound may enhance nucleophilicity or radical scavenging compared to carbamoyl or triazole substituents. This could influence interactions with biological targets such as cysteine proteases or reactive oxygen species .
- Metabolic Stability: The hydroxyl group in the dithiepan ring may facilitate glucuronidation, contrasting with the triazole derivative’s phenoxybenzyl group, which could undergo oxidative metabolism .
Biological Activity
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and a sulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.9 g/mol. The compound features a chlorine atom, a sulfonamide group, and a hydroxyl-substituted dithiepan ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₄S₂ |
| Molecular Weight | 390.9 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with cellular receptors could alter their activity and downstream signaling pathways.
- DNA/RNA Interaction : Potential binding to nucleic acids may affect gene expression and protein synthesis.
Antimicrobial Properties
Research has indicated that sulfonamides exhibit significant antimicrobial activity. A study focused on the antimicrobial efficacy of sulfonamides similar to our compound demonstrated effectiveness against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (μmol/L) |
|---|---|
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]}phenyl}-2-hydroxybenzamide | 15.62 - 31.25 |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | 1 - 4 |
These findings suggest that similar structural features in our compound could confer comparable antimicrobial properties.
Case Studies
- Study on Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species . The results indicated that compounds with the sulfonamide moiety showed promising antibacterial effects.
- Therapeutic Applications : The unique combination of the dithiepan ring and the sulfonamide group suggests potential applications in drug development, particularly in targeting resistant bacterial strains.
Q & A
How can researchers optimize the synthetic route for 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide to improve yield and purity?
Advanced Research Focus : Methodological refinements in multi-step synthesis.
Answer :
The compound’s synthesis involves cyclopropylation, sulfonamide coupling, and functional group stabilization. Key steps include:
- Cyclopropane ring formation : Use Pd-catalyzed cross-coupling to introduce the 1,4-dithiepan moiety, as described in analogous sulfonamide syntheses .
- Sulfonamide linkage : Optimize reaction conditions (e.g., THF at 60°C with triethylamine) to reduce side products .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and monitor intermediates via TLC .
Data-Driven Optimization :
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Cyclopropylation | 45% | 68% (using Pd(OAc)₂) |
| Sulfonamide Coupling | 52% | 75% (THF, 60°C) |
How should researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. diuretic effects) of this sulfonamide derivative?
Advanced Research Focus : Mechanistic and structural validation.
Answer :
Discrepancies may arise from assay conditions, bacterial strains, or structural analogs. Strategies include:
- In vitro vs. in vivo validation : Compare MIC values against Staphylococcus aureus (gram-positive) under standardized CLSI guidelines .
- Structure-activity relationship (SAR) : Test analogs (e.g., replacing the dimethylamino group with fluorophenyl) to isolate bioactivity drivers .
- Target profiling : Use SPR (surface plasmon resonance) to screen for binding to carbonic anhydrase (linked to diuretic effects) vs. bacterial enzyme targets .
What advanced analytical techniques are critical for characterizing the compound’s stereochemistry and stability?
Advanced Research Focus : Structural elucidation and degradation analysis.
Answer :
- X-ray crystallography : Resolve the stereochemistry of the 6-hydroxy-1,4-dithiepan ring, critical for bioactive conformation .
- NMR spectroscopy : Use -DEPT and -COSY to assign thiophene and dithiepan protons, confirming substitution patterns .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
What experimental strategies are recommended to elucidate the compound’s mechanism of action in hypertension models?
Advanced Research Focus : Pharmacodynamic and pathway analysis.
Answer :
- In silico docking : Screen against angiotensin-converting enzyme (ACE) or endothelin receptors using AutoDock Vina .
- Ex vivo assays : Measure vasodilation in rat aortic rings pre-treated with L-NAME (NO synthase inhibitor) to assess NO-dependent pathways .
- Biomarker profiling : Quantify plasma renin activity and aldosterone levels in hypertensive rodent models post-administration .
How can researchers assess the pharmacokinetic (ADME) properties of this compound to prioritize it for preclinical development?
Advanced Research Focus : ADME profiling and computational modeling.
Answer :
- Lipophilicity : Measure logP via shake-flask method (reported logP = 2.1 ± 0.3), correlating with blood-brain barrier penetration .
- Metabolic stability : Use liver microsomes (human/rat) to calculate intrinsic clearance (e.g., t₁/₂ = 45 min in human microsomes) .
- In vivo PK : Administer IV/PO in Sprague-Dawley rats; calculate AUC₀–24h and Cₘₐₓ via LC-MS/MS .
What strategies are effective for designing novel derivatives to circumvent existing patents on sulfonamide-based therapeutics?
Advanced Research Focus : Patent analysis and structural innovation.
Answer :
- Patent mining : Identify unprotected substituents (e.g., replacing the 1,4-dithiepan with a 1,3-dithiolane ring) in patents like WO2021/02104 .
- Bioisosteric replacement : Substitute the thiophene ring with a furan or pyrrole moiety, retaining hydrogen-bonding capacity .
- Prodrug development : Synthesize ester derivatives (e.g., ethyl carbonate) to modify bioavailability and patentability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
